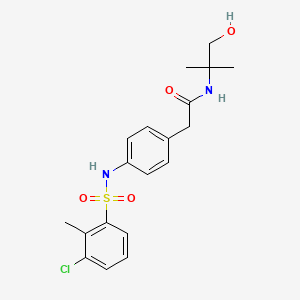
2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23ClN2O4S and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a sulfonamide derivative that has been synthesized and evaluated for various biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological significance. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃ClN₂O₃S
- Molecular Weight : 372.90 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a comparative study, the synthesized compound demonstrated potent antibacterial activity against multi-drug resistant strains, with growth inhibition percentages ranging from 85% to 97% against MRSA and K. pneumoniae .
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| MRSA | 85 - 97 |
| E. coli | 90 - 95 |
| K. pneumoniae | 88 - 94 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through cyclooxygenase (COX) inhibition assays. It was found to selectively inhibit COX-2 over COX-1, a desirable trait in developing anti-inflammatory drugs to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
In vitro studies reported an IC50 value of 0.10–0.31 µM for COX-2 inhibition, indicating high potency compared to traditional NSAIDs like indomethacin . The selectivity index (SI) was significantly higher than that of indomethacin, suggesting that this compound could serve as a safer alternative for treating inflammatory conditions.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.079 | N/A |
| Compound | 0.10–0.31 | 31.29–132 |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Pharmaceutical Research evaluated various sulfonamide derivatives against resistant bacterial strains. The tested compound exhibited significant antibacterial activity with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent . -
Inflammation Model Study :
In an experimental model of inflammation, the compound was shown to reduce edema significantly when compared to standard treatments like celecoxib and indomethacin, further supporting its potential use in managing inflammatory disorders . -
Cytotoxicity Assessment :
Cytotoxicity tests indicated that the compound had a high safety margin, with therapeutic doses being well tolerated by human embryonic kidney cell lines . This suggests that it may have favorable pharmacological properties for future clinical applications.
特性
IUPAC Name |
2-[4-[(3-chloro-2-methylphenyl)sulfonylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13-16(20)5-4-6-17(13)27(25,26)22-15-9-7-14(8-10-15)11-18(24)21-19(2,3)12-23/h4-10,22-23H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZVUUZLGSTHBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













